

# Side effects of ABBV-4083 observed in Phase I trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ABBV-4083

Cat. No.: B3324188

Get Quote

# **ABBV-4083 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the side effects observed in Phase I clinical trials of **ABBV-4083** (also known as flubentylosin).

# Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ABBV-4083?

A1: **ABBV-4083** is a macrolide antibiotic designed to treat filarial worm infections, such as onchocerciasis (river blindness) and lymphatic filariasis.[1][2] Its primary mechanism of action is not on human cells but on Wolbachia, a symbiotic bacterium that lives within the filarial worms and is essential for their growth, fertility, and survival.[1][2] By targeting and depleting Wolbachia, **ABBV-4083** indirectly causes the sterilization and eventual death of the adult worms.[2] This "slow-kill" approach is thought to reduce the risk of severe adverse reactions that can occur with rapid worm death.

Q2: What were the most common side effects observed in the Phase I trials of ABBV-4083?

A2: In the first-in-human Phase I study involving 78 healthy adults, the most frequently reported treatment-emergent adverse events (TEAEs) were nausea and headache.

Q3: Were there any serious adverse events reported in the Phase I trials?



A3: No treatment-related serious adverse events were reported in the Phase I study. There was one death of a participant who received a single 1000 mg dose, but it was deemed unrelated to the study drug.

Q4: Were any laboratory abnormalities observed?

A4: Yes, reversible, asymptomatic elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were observed in two subjects who received a single 1000 mg dose of **ABBV-4083**. These elevations were Grade 2 or Grade 4 and occurred without any corresponding increase in bilirubin. Grade 1 elevations in ALT and/or AST were also noted in three subjects in the multiple ascending dose part of the study at the 100 mg dose for 7 days.

Q5: Did food intake affect the side effect profile of **ABBV-4083**?

A5: The Phase I study included a food-effect component where the drug was administered with or without food. While the effect of food on the drug's exposure was minimal, the incidence of certain adverse events appeared to differ between fasting and fed states. For instance, in the food-effect part of the study, nausea, diarrhea, headache, increased hepatic enzymes, and vomiting were among the most common TEAEs.

## **Troubleshooting Guides**

# Issue: Participant reports gastrointestinal distress (nausea, vomiting, diarrhea) after ABBV-4083 administration.

#### Possible Cause:

• This is a known and common side effect of ABBV-4083, as observed in the Phase I trials.

#### Suggested Action:

- Assess Severity: Determine the grade of the adverse event according to established criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
- Symptomatic Treatment: Consider the use of antiemetics for nausea and vomiting, and appropriate management for diarrhea, as per the clinical trial protocol.



- Monitor Hydration: Ensure the participant maintains adequate fluid intake, especially if vomiting or diarrhea is present.
- Evaluate Food Intake: While the formal food-effect study showed minimal impact on overall drug exposure, administering the drug with a light meal may help mitigate gastrointestinal upset in some individuals. This should be done consistently if implemented.
- Dose Adjustment/Discontinuation: If the symptoms are severe or persistent, follow the protocol's guidelines for dose reduction or discontinuation of the study drug.

# Issue: Elevated liver function tests (ALT, AST) are observed in a participant's lab results.

#### Possible Cause:

 Asymptomatic, reversible elevations in ALT and AST have been documented as a side effect of ABBV-4083, particularly at higher doses.

#### Suggested Action:

- Confirm the Finding: Repeat the liver function tests to verify the initial result.
- Assess for Symptoms: Conduct a thorough clinical evaluation to check for any signs or symptoms of liver injury, such as jaundice, abdominal pain, or fatigue.
- Review Concomitant Medications: Investigate if the participant is taking any other medications that could contribute to liver enzyme elevations.
- Check Bilirubin Levels: It is crucial to monitor bilirubin levels. In the Phase I trial, the observed ALT/AST elevations were not accompanied by a rise in bilirubin. An increase in both liver enzymes and bilirubin is a more concerning sign of liver injury.
- Follow Protocol Guidelines: Adhere to the study protocol's specific criteria for managing liver enzyme elevations, which may include more frequent monitoring, dose interruption, or discontinuation of the drug.

## **Data Presentation**



Table 1: Summary of Most Frequent Treatment-Emergent Adverse Events (TEAEs) in the Phase I Study

| Adverse Event | Number of Participants<br>(N=78) | Percentage |  |
|---------------|----------------------------------|------------|--|
| Nausea        | 8                                | 10%        |  |
| Headache      | 6                                | 8%         |  |

Data from the overall safety population in the first-in-human Phase I study.

Table 2: Treatment-Emergent Adverse Events in the Single Ascending Dose (Part 1) Component

| System Organ<br>Class      | Adverse Event                            | Flubentylosin<br>(N=36) | Placebo (N=12) |
|----------------------------|------------------------------------------|-------------------------|----------------|
| Gastrointestinal disorders | Nausea                                   | 3 (8.3%)                | 0 (0%)         |
| Nervous system disorders   | Headache                                 | 2 (5.6%)                | 1 (8.3%)       |
| Investigations             | Alanine<br>aminotransferase<br>increased | 1 (2.8%)                | 0 (0%)         |

Table adapted from the Phase I study publication. Includes TEAEs occurring in  $\geq$ 5% of flubentylosin-treated subjects.

Table 3: Treatment-Emergent Adverse Events in the Food Effect (Part 2) Component (1000 mg dose)



| System Organ Class         | Adverse Event            | Flubentylosin (N=12) |
|----------------------------|--------------------------|----------------------|
| Gastrointestinal disorders | Nausea                   | 3 (25.0%)            |
| Diarrhea                   | 2 (16.7%)                |                      |
| Vomiting                   | 2 (16.7%)                | _                    |
| Nervous system disorders   | Headache                 | 2 (16.7%)            |
| Investigations             | Hepatic enzyme increased | 2 (16.7%)            |

Table adapted from the Phase I study publication. Includes TEAEs occurring in ≥10% of flubentylosin-treated subjects.

Table 4: Treatment-Emergent Adverse Events in the Multiple Ascending Dose (Part 3) Component

| System Organ<br>Class                                | Adverse Event                | Flubentylosin<br>(N=30) | Placebo (N=10) |
|------------------------------------------------------|------------------------------|-------------------------|----------------|
| Nervous system disorders                             | Headache                     | 2 (6.7%)                | 1 (10.0%)      |
| Gastrointestinal disorders                           | Nausea                       | 2 (6.7%)                | 0 (0%)         |
| Cardiac disorders                                    | Palpitations                 | 2 (6.7%)                | 0 (0%)         |
| General disorders and administration site conditions | Medical device site reaction | 2 (6.7%)                | 0 (0%)         |

Table adapted from the Phase I study publication. Includes TEAEs occurring in ≥5% of flubentylosin-treated subjects.

# **Experimental Protocols**

Detailed, step-by-step experimental protocols for the Phase I clinical trial of **ABBV-4083** are not fully available in the public domain. However, the published literature describes the overall



methodology.

Phase I First-in-Human Study Design (Summary)

This was a three-part, single-center study conducted in healthy adult subjects.

- Part 1: Single Ascending Dose (SAD)
  - Objective: To evaluate the safety, tolerability, and pharmacokinetics of single oral doses of ABBV-4083.
  - Methodology: Subjects were enrolled in sequential dose-escalation cohorts and received a single dose of ABBV-4083 (40, 100, 200, 400, or 1000 mg) or a placebo. Safety and pharmacokinetic parameters were assessed over a defined period.
- Part 2: Food Effect
  - Objective: To evaluate the effect of a high-fat meal on the pharmacokinetics of ABBV-4083.
  - Methodology: A cohort of subjects received a single 1000 mg dose of ABBV-4083 on two separate occasions: once under fasting conditions and once after a standardized high-fat meal.
- Part 3: Multiple Ascending Dose (MAD)
  - Objective: To evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of ABBV-4083.
  - Methodology: Subjects were enrolled in cohorts to receive daily doses of ABBV-4083 (100 mg for 7 days, 200 mg for 7 or 14 days, or 400 mg for 7 or 14 days) or a placebo. Safety and pharmacokinetic parameters were monitored throughout the dosing period and for a follow-up duration.

#### Key Assessments:

• Safety and Tolerability: Monitored through the recording of adverse events, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests



(hematology, clinical chemistry, urinalysis).

 Pharmacokinetics: Serial blood samples were collected at predefined time points after drug administration to determine the plasma concentrations of ABBV-4083.

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of ABBV-4083 targeting Wolbachia.





Click to download full resolution via product page

Caption: High-level workflow of the ABBV-4083 Phase I trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.plos.org [journals.plos.org]
- 2. Discovery of ABBV-4083, a novel analog of Tylosin A that has potent anti-Wolbachia and anti-filarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Side effects of ABBV-4083 observed in Phase I trials].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3324188#side-effects-of-abbv-4083-observed-in-phase-i-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.